molecular formula C25H22N2O2 B11994744 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11994744
M. Wt: 382.5 g/mol
InChI Key: SMWVYVQZKVEHBJ-UHFFFAOYSA-N
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Description

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a perimidine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with benzyloxy and methoxy groups on the phenyl ring. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Perimidine Core: The perimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and an aldehyde or ketone.

    Introduction of Benzyloxy and Methoxy Groups: The phenyl ring is functionalized with benzyloxy and methoxy groups through nucleophilic substitution reactions. For instance, the methoxy group can be introduced using methanol and a suitable catalyst, while the benzyloxy group can be added using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace existing substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), methanol (CH₃OH), appropriate bases or acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The perimidine core may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine
  • 3-(3-Benzyloxy-4-methoxy-phenyl)-1-(4-benzyloxy-3-methoxy-phenyl)-propenone
  • 2-(4-Benzyloxy-3-methoxy-phenyl)-ethanol

Uniqueness

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine is unique due to its specific substitution pattern and the presence of the perimidine core. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C25H22N2O2/c1-28-22-14-13-19(15-23(22)29-16-17-7-3-2-4-8-17)25-26-20-11-5-9-18-10-6-12-21(27-25)24(18)20/h2-15,25-27H,16H2,1H3

InChI Key

SMWVYVQZKVEHBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OCC5=CC=CC=C5

Origin of Product

United States

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